diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate
Description
Properties
IUPAC Name |
5-(diethoxyphosphorylmethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2O3P/c1-4-13-15(12,14-5-2)8-9-6-7-10-11(9)3/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGPNLJWFFGNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=NN1C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyrazole derivative. One common method includes the use of 1-methyl-1H-pyrazole-5-carbaldehyde as a starting material. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then purified to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding phosphonate oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding phosphine derivative.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonate oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Activity
Research indicates that compounds containing pyrazole moieties, such as diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate, exhibit significant antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals and enhance the activity of antioxidant enzymes, such as catalase and glutathione peroxidase, thereby preventing oxidative stress-related damage in biological systems .
1.2 Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of pyrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .
Pharmacological Research
2.1 5-Lipoxygenase Inhibition
The compound has been investigated for its role as a 5-lipoxygenase inhibitor, which is relevant in inflammatory conditions. Inhibition of this enzyme can lead to reduced production of leukotrienes, mediators involved in asthma and other inflammatory diseases .
Case Study: Inhibition Studies
In a comparative analysis, this compound showed significant inhibition of 5-lipoxygenase activity in cellular models, suggesting its potential utility in developing anti-inflammatory drugs .
Synthesis and Functionalization
3.1 Synthesis Techniques
The synthesis of this compound involves several methods, including the use of phosphonylation reactions with appropriate pyrazole derivatives. These synthetic pathways have been optimized to improve yields and reduce reaction times through microwave-assisted techniques .
Material Science Applications
4.1 Polymer Chemistry
this compound has potential applications in polymer chemistry as a building block for creating phosphonate-containing polymers. These materials can exhibit enhanced thermal stability and flame retardancy, making them suitable for various industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antioxidant Activity | Scavenging free radicals | Enhanced antioxidant enzyme activity observed |
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against MRSA with comparable MICs |
| 5-Lipoxygenase Inhibition | Anti-inflammatory potential | Significant inhibition observed in cell models |
| Polymer Chemistry | Building block for phosphonate polymers | Improved thermal stability and flame retardancy |
Mechanism of Action
The mechanism of action of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Esters
Structural Analogues with Aromatic Substitutents
Several diethyl phosphonate derivatives with aromatic substituents have been synthesized and characterized (). Key examples include:
| Compound Name | Substituent R-Group | Synthesis Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Diethyl [(4-Chloro-2-nitrophenyl amino)methyl]phosphonate (Compound 9) | 4-Chloro-2-nitroaniline | 180 | 70 | 187.4 |
| Diethyl [(Phenyl amino)(phenyl)methyl]phosphonate (Compound 14) | Phenylamino-phenyl | 90 | 73 | 77 |
| Target Compound | 1-Methylpyrazole-5-ylmethyl | - | - | - |
- Key Differences: The target compound’s pyrazole ring introduces enhanced electron-withdrawing effects compared to nitro or methoxy groups in analogues like Compound 9 or 13. This likely affects its acidity (pKa of the α-proton) and reactivity in HWE reactions .
Heterocyclic Phosphonates
- Triazole-Based Phosphonates : Tripolszky et al. (2020) synthesized 1,2,3-triazol-5-yl-phosphonates with cytotoxic and antibacterial activity . These compounds differ in their heterocyclic core (triazole vs. pyrazole), which alters their hydrogen-bonding capacity and biological interactions. For example, triazole-phosphonates showed IC₅₀ values <10 µM against cancer cells, whereas the target compound’s bioactivity remains unexplored in the provided evidence.
- Benzimidazole-Based Phosphonates: A benzimidazole-phosphonate derivative () demonstrated utility in enantioselective synthesis of α-aminophosphonates, leveraging the basicity of the benzimidazole nitrogen for catalysis. In contrast, the target compound’s pyrazole nitrogen is less basic, limiting its use in similar catalytic roles .
Reactivity in HWE Reactions
The target compound’s pyrazole substituent likely stabilizes the ylide intermediate in HWE reactions more effectively than electron-donating groups (e.g., methoxy in Compound 10). This enhances its utility in synthesizing α,β-unsaturated aldehydes . In contrast, nitro-substituted phosphonates (e.g., Compound 9) may require harsher conditions due to reduced ylide stability.
Physicochemical and Application-Based Differences
Solubility and Crystallinity
- The pyrazole ring in the target compound may improve solubility in polar aprotic solvents (e.g., THF, DMF) compared to highly crystalline nitro-substituted analogues .
- Hydrogen-bonding patterns in crystals () differ significantly: nitro groups form stronger intermolecular interactions than pyrazole’s moderate H-bond acceptors.
Biological Activity
Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is a phosphonate derivative that has gained attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNOP
- Molecular Weight : 232.22 g/mol
- CAS Number : 163626-86-6
This compound features a pyrazole ring, which is known for contributing to various pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazole derivatives with phosphonic acid derivatives. The method may vary, but it often includes the use of coupling agents or catalysts to facilitate the reaction. The resulting compound is characterized through spectroscopic methods including NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Growth Inhibition : Compounds containing the pyrazole moiety have shown significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC values ranging from 2.43 to 14.65 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 2.43 - 7.84 |
| This compound | HepG2 | 4.98 - 14.65 |
The anticancer effects are attributed to several mechanisms:
- Microtubule Destabilization : Some pyrazole derivatives inhibit microtubule assembly, leading to apoptosis in cancer cells .
- Caspase Activation : Studies have demonstrated that these compounds can enhance caspase activity, indicating their role in inducing apoptosis .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity:
- Bacterial Inhibition : The compound has been tested against various pathogenic bacteria and has shown promising results comparable to standard antibiotics .
| Microorganism | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Candida albicans | Moderate |
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Studies : A study evaluated the effects of a series of pyrazole compounds on tumor growth in vivo, demonstrating significant tumor reduction in treated groups compared to controls .
- Antimicrobial Trials : Another study assessed the antimicrobial properties of this compound against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent .
Q & A
Basic Research Questions
Q. What regioselective synthesis methods are employed for diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under click chemistry conditions. Key steps include:
- Preparing precursors like diethyl (azido(benzamido)methyl)phosphonate and 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives.
- Optimizing reaction temperature (typically 25–60°C), solvent (e.g., DMF/water mixtures), and catalyst loading (CuI or CuSO₄/sodium ascorbate) to achieve >90% regioselectivity for the 1,4-triazole isomer .
- Validation : ¹H/¹³C NMR and 2D-COSY/HMBC spectra confirm regiochemistry by correlating proton environments with heterocyclic substituents .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- NMR : ¹H/³¹P NMR identifies phosphonate integration (δ ~1.3–1.5 ppm for CH₂ groups) and pyrazole proton splitting patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths (e.g., P=O ~1.48 Å) and hydrogen-bonding networks (e.g., C–H···O interactions) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved for phosphonate derivatives?
- Case Study : Discrepancies in pyrazole ring puckering (NMR vs. X-ray) may arise from dynamic effects in solution.
- Mitigation : Variable-temperature NMR (VT-NMR) monitors conformational equilibria, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) compare optimized geometries with crystallographic data .
- Validation : Overlay of experimental and computed structures using ORTEP-3 graphical tools ensures consistency in bond angles/torsions .
Q. What computational strategies predict the bioactivity of this compound in enzyme inhibition studies?
- In Silico Workflow :
- Molecular Docking : AutoDock Vina or Glide assesses binding affinity to targets like acetylcholinesterase (PDB: 4EY7). Phosphonate groups often coordinate catalytic serine residues .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes (RMSD <2 Å over 100 ns trajectories) .
- QSAR Models : Hammett σ constants correlate substituent effects (e.g., pyrazole methyl groups) with IC₅₀ values .
Q. What safety and environmental assessments are critical for handling this compound in lab settings?
- Toxicological Screening :
- Ames Test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100 (±S9 metabolic activation) .
- Ecotoxicity : Soil mobility (Koc ~9.7) and biodegradability (OECD 301F) determine environmental persistence .
- Handling Protocols : Use fume hoods for synthesis (phosphonate volatility) and LC-MS for trace impurity analysis (e.g., residual azide precursors) .
Q. How are hydrogen-bonding networks in phosphonate crystals analyzed to guide supramolecular design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
